molecular formula C6H13NO2 B13329376 4-Methoxy-1-methylpyrrolidin-3-ol

4-Methoxy-1-methylpyrrolidin-3-ol

Cat. No.: B13329376
M. Wt: 131.17 g/mol
InChI Key: WVGMGFKCXPENCY-UHFFFAOYSA-N
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Description

(3S,4S)-4-Methoxy-1-methylpyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a hydroxyl group at position 3, a methoxy group at position 4, and a methyl group at the nitrogen atom (position 1). Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol. This compound is classified as both a tertiary amine and an ether, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical research where stereochemistry plays a critical role .

Properties

IUPAC Name

4-methoxy-1-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-3-5(8)6(4-7)9-2/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGMGFKCXPENCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, a nitrone can undergo 1,3-dipolar cycloaddition with an olefin to form the pyrrolidine ring . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like palladium.

Industrial Production Methods

Industrial production of 4-Methoxy-1-methylpyrrolidin-3-ol may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Methoxy-1-methylpyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies can help elucidate the binding interactions and predict the compound’s efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the pyrrolidin-3-ol core but differ in substituents and stereochemistry, leading to distinct physicochemical and biological properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Purity/Availability
(3S,4S)-4-Methoxy-1-methylpyrrolidin-3-ol Not provided C₇H₁₅NO₂ 145.20 1-methyl, 4-methoxy, 3-hydroxy (3S,4S) Available in 100mg–500mg
(S)-1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol 1417789-44-6 C₁₁H₁₄N₂O₄ 238.24 3-methoxy-4-nitrophenyl, 3-hydroxy (S) 97% purity (supplier data)
5-(3-Methoxyphenyl)pyrrolidin-3-ol 13657-17-5 C₁₁H₁₅NO₂ 193.24 5-(3-methoxyphenyl), 3-hydroxy Not specified Commercial availability
(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol 1352503-86-6 C₂₀H₂₅N₂O₃S 373.49 1-tosyl, 4-(R)-phenylethylamino, 3-hydroxy (3S,4S) Supplier-specific

Key Differences and Implications

Substituent Effects
  • Electron-Withdrawing vs. In contrast, the 4-methoxy group in the target compound is electron-donating, favoring stability in basic conditions . The 3-methoxyphenyl substituent in 5-(3-Methoxyphenyl)pyrrolidin-3-ol enhances lipophilicity, which may improve blood-brain barrier penetration compared to the smaller alkyl-substituted target compound .
Stereochemical Impact
  • The (3S,4S) configuration in the target compound and (3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol highlights the importance of chirality in biological interactions. For example, enantiomers may exhibit divergent binding affinities to receptors or enzymes .

Biological Activity

4-Methoxy-1-methylpyrrolidin-3-ol, also known as (3R,4R)-4-methoxy-1-methylpyrrolidin-3-ol, is a chiral compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring with a methoxy group at the fourth position and a methyl group at the first position, influencing its solubility and reactivity. The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors.

The molecular formula of 4-methoxy-1-methylpyrrolidin-3-ol is C₆H₁₃NO₂, with a molecular weight of 131.17 g/mol. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol
IUPAC Name(3R,4R)-4-methoxy-1-methylpyrrolidin-3-ol

Synthesis

The synthesis of 4-methoxy-1-methylpyrrolidin-3-ol can be achieved through various methods, including chemoenzymatic approaches and traditional organic synthesis. A common synthetic route involves using chiral starting materials or catalysts to ensure the desired stereochemistry.

Synthetic Route Example:

  • Starting Material : Diallylamine
  • Method : Ring-closing metathesis (RCM) using Grubbs’ catalyst.
  • Enzymatic Transesterification : Using PS-C lipase to achieve high enantiomeric excess.

Biological Activity

Research indicates that the biological activity of 4-methoxy-1-methylpyrrolidin-3-ol is significant due to its ability to interact with specific molecular targets.

The mechanism of action involves binding to enzymes and receptors, which can lead to various pharmacological effects. The presence of the methoxy and methyl groups enhances binding affinity and specificity compared to similar compounds.

Interaction Studies

Studies have shown that 4-methoxy-1-methylpyrrolidin-3-ol exhibits notable interactions with several biological targets:

Biological TargetInteraction TypeImplications
EnzymesCompetitive InhibitionPotential therapeutic applications
ReceptorsAgonist/AntagonistInsights into drug development

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Enzyme Interaction : Research indicates that 4-methoxy-1-methylpyrrolidin-3-ol can act as an inhibitor for specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic syndrome treatments.
  • Receptor Binding : The compound has shown promise in binding studies with various receptors, leading to insights into its pharmacological profiles.

Comparative Analysis with Similar Compounds

The uniqueness of 4-methoxy-1-methylpyrrolidin-3-ol lies in its structural features compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Methylpyrrolidin-3-olLacks methoxy groupCommonly used as an intermediate
4-HydroxymethylpyrrolidineHydroxymethyl group instead of methoxyExhibits different reactivity patterns
4-MethylpyrrolidineMethyl group at position fourLess bioactive compared to 4-Methoxy variant

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